Spiro[2.3]hexan-4-ol
Description
Structural Classification and Nomenclature of Spiro[2.3]hexan-4-ol
This compound is a carbocyclic, bicyclic alcohol. cymitquimica.com Its core structure is built upon the spiro[2.3]hexane framework. The nomenclature of spiro compounds follows specific IUPAC rules. The term "spiro" indicates the presence of a shared carbon atom. The numbers in the brackets, [2.3], denote the number of carbon atoms in each ring connected to the spiro carbon, excluding the spiro carbon itself. In this case, a cyclopropane (B1198618) ring (two carbons other than the spiro atom) and a cyclobutane (B1203170) ring (three carbons other than the spiro atom) are joined.
The numbering of the bicyclic system begins in the smaller ring on a carbon adjacent to the spiro atom, proceeds around the small ring, through the spiro atom, and then around the larger ring. Therefore, this compound features a hydroxyl (-OH) group at the C-4 position, which is on the cyclobutane ring. cymitquimica.com The presence of this hydroxyl group classifies the compound as an alcohol. cymitquimica.com The rigid, three-dimensional structure imparted by the spiro junction results in distinct stereochemical properties that influence its chemical reactivity. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 21816-25-1 |
| Molecular Formula | C₆H₁₀O guidechem.com |
| Molecular Weight | 98.145 g/mol guidechem.com |
| Appearance | Liquid cymitquimica.com |
| Topological Polar Surface Area | 20.2 Ų guidechem.com |
| Hydrogen Bond Donor Count | 1 guidechem.com |
| Hydrogen Bond Acceptor Count | 1 guidechem.com |
| Complexity | 94.4 guidechem.com |
| Monoisotopic Mass | 98.073164938 Da uni.lu |
Significance of Spirocyclic Architecture in Organic Chemistry
Spirocyclic structures have garnered significant interest in various fields of chemistry, primarily due to their unique three-dimensional and conformationally restricted nature. researchgate.netrsc.orgwalshmedicalmedia.com Unlike flat, aromatic systems, the tetrahedral sp³-hybridized spiro carbon forces the two constituent rings into orthogonal planes. rsc.orgrsc.org This perpendicular arrangement creates a dense, rigid, and well-defined three-dimensional scaffold. rsc.org
This distinct architecture has several key advantages:
Access to Novel Chemical Space : Spirocycles allow chemists to explore relatively untapped areas of chemical space, providing opportunities for novel molecular designs and intellectual property. rsc.org
Medicinal Chemistry : In drug discovery, incorporating a spirocyclic core can improve critical physicochemical properties such as aqueous solubility and metabolic stability when compared to analogous monocyclic structures. rsc.orgresearchgate.net The rigid framework allows for the precise spatial orientation of substituents, which can enhance binding affinity to target proteins and enzymes. researchgate.net Spirocyclic motifs are found in numerous natural products and are considered privileged scaffolds in the development of new therapeutic agents. researchgate.netwalshmedicalmedia.comresearchgate.net
Materials Science : The unique geometry of spiro compounds is highly valuable in materials science, particularly for organic electronics. rsc.org The orthogonal arrangement of the molecular fragments can be exploited to fine-tune electronic properties. rsc.org For instance, the 9,9'-spirobifluorene (SBF) core is a central component in materials used for organic light-emitting diodes (OLEDs) and solar cells, where it improves thermal and morphological stability. rsc.org
Historical Context of Spiro[2.3]hexane Systems
While spirocyclic compounds have been a subject of interest for decades, the spiro[2.3]hexane system specifically has received less attention than its larger homologues, such as spiro[3.3]heptanes. thieme-connect.com However, foundational work on this smaller scaffold dates back to the late 1960s. A notable early investigation was published in 1968 by William G. Dauben and James L. Chitwood, which detailed the synthesis and solvolytic rearrangement of the spiro[2.3]hexane-4-methanol system, a close derivative of the title compound. acs.org
Synthetic approaches to the spiro[2.3]hexane core often involve the construction of either the three-membered or four-membered ring onto a pre-existing carbocycle. researchgate.net The cyclopropanation of methylenecyclobutane (B73084) derivatives is a common and effective strategy. researchgate.net For example, the reaction of a methylenecyclobutane with a diazo compound in the presence of a catalyst can form the spiro[2.3]hexane skeleton. researchgate.net Another established method is the Corey-Chaikovsky reaction, which can be used to form the cyclopropane ring. thieme-connect.com
In recent years, there has been a renewed interest in spiro[2.3]hexane derivatives as building blocks for drug discovery, valued for their ability to serve as conformationally restricted analogs of biologically important molecules like γ-aminobutyric acid (GABA). thieme-connect.comresearchgate.net Modern synthetic efforts have focused on developing scalable, gram-scale syntheses of functionalized spiro[2.3]hexanes, including stereoselective methods to produce diastereomerically pure compounds for use as novel bioisosteres. thieme-connect.com Research has also explored green chemistry protocols, such as using visible-light irradiation for the photoinduced synthesis of functionalized spiro[2.3]hexanes, avoiding toxic reagents. rsc.orgresearchgate.net
Table 2: Key Precursors in Spiro[2.3]hexane Synthesis
| Precursor Compound | Resulting Structure | Synthetic Method Mentioned |
|---|---|---|
| Spiro[2.3]hexan-4-one guidechem.comuni.lu | This compound | Reduction |
| Methylenecyclobutanes researchgate.net | Spiro[2.3]hexane derivatives | Catalytic [1+2] cycloaddition researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-5-1-2-6(5)3-4-6/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZFXXZSPJQNDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498006 | |
| Record name | Spiro[2.3]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21816-25-1 | |
| Record name | Spiro[2.3]hexan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity of Spiro 2.3 Hexan 4 Ol
Chemical Transformations of the Hydroxyl Group in Spiro[2.3]hexan-4-ol
The hydroxyl group in this compound is a key functional handle that allows for a variety of chemical transformations, including oxidation, dehydration, and nucleophilic substitution.
Oxidation Pathways
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, spiro[2.3]hexan-4-one. vulcanchem.comlibretexts.org This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromium-based reagents and milder, more selective oxidants like Dess-Martin periodinane (DMP). libretexts.orgresearchgate.netorganic-chemistry.org
The mechanism of oxidation with DMP involves the initial formation of a periodinane intermediate through a substitution reaction between the alcohol and the hypervalent iodine reagent. libretexts.orgyoutube.com This is followed by an elimination step, where a base facilitates the removal of a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced iodine species. libretexts.org
The choice of oxidizing agent can be crucial to avoid over-oxidation or side reactions, especially given the strained nature of the spirocyclic system. Milder reagents like DMP are often preferred for their high yields and operational simplicity in sensitive substrates. organic-chemistry.org
Table 1: Representative Oxidation of this compound
| Oxidizing Agent | Solvent | Temperature | Product | Reported Yield |
| Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | Spiro[2.3]hexan-4-one | High |
| Chromic Acid (H₂CrO₄) | Acetone/Water | 0 °C to Room Temp. | Spiro[2.3]hexan-4-one | Moderate to High |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Spiro[2.3]hexan-4-one | Good |
Dehydration Mechanisms
The acid-catalyzed dehydration of this compound is expected to proceed through the formation of a carbocation intermediate. cdnsciencepub.com Protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, converts it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation at the C4 position of the cyclobutane (B1203170) ring.
This carbocation can then undergo deprotonation from an adjacent carbon atom to form a double bond. Due to the structure of the spiro[2.3]hexane core, deprotonation can potentially lead to a mixture of isomeric alkenes, namely spiro[2.3]hex-4-ene and spiro[2.3]hex-5-ene. The regioselectivity of this elimination reaction would be influenced by the stability of the resulting alkenes, which is in turn affected by the ring strain and substitution pattern. Acid-catalyzed dehydration of some cyclobutanol (B46151) derivatives is known to proceed readily due to the relief of ring strain in the transition state leading to the alkene.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the hydroxyl group in this compound is challenging due to the poor leaving group ability of the hydroxide (B78521) ion. Therefore, this transformation typically requires the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. libretexts.org
The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form spiro[2.3]hexan-4-yl tosylate. This conversion proceeds with retention of configuration at the carbon center. libretexts.org The resulting tosylate is an excellent substrate for SN2 reactions with a variety of nucleophiles. mdpi.com The attack of a nucleophile on the carbon bearing the tosylate group leads to the displacement of the tosylate and the formation of a new carbon-nucleophile bond with inversion of stereochemistry.
The sulfonyl group in some cyclobutanol derivatives has been noted to enhance the compound's polarity and potential for nucleophilic substitution reactions. cymitquimica.com
Table 2: Representative Nucleophilic Substitution of Activated this compound
| Activating Group | Nucleophile | Solvent | Product |
| Tosylate (-OTs) | Azide (N₃⁻) | DMF | 4-Azidospiro[2.3]hexane |
| Tosylate (-OTs) | Cyanide (CN⁻) | DMSO | Spiro[2.3]hexane-4-carbonitrile |
| Tosylate (-OTs) | Bromide (Br⁻) | Acetone | 4-Bromospiro[2.3]hexane |
Ring Strain and Conformational Dynamics in Spiro[2.3]hexane Core
The spiro[2.3]hexane framework is characterized by significant ring strain due to the presence of both a cyclopropane (B1198618) and a cyclobutane ring sharing a single carbon atom. researchgate.net This inherent strain has a profound impact on the molecule's reactivity and conformational behavior.
Influence of Strained Rings on Reactivity
The total strain energy of the spiro[2.3]hexane system is approximately 54.9 kcal/mol, which is very close to the sum of the strain energies of isolated cyclopropane and cyclobutane rings. mdpi.com This high degree of strain makes the spiro[2.3]hexane core susceptible to reactions that can alleviate this strain. The reactivity of derivatives of spiro[2.3]hexane is often dominated by pathways that lead to the opening of one or both of the strained rings. rsc.org
For instance, the reactivity of spiro[2.3]hex-1-ene, a derivative of spiro[2.3]hexane, is significantly enhanced due to its unique spirocyclic structure, which, in addition to the inherent ring strain, alleviates steric repulsion in transition states. acs.orgnih.gov The puckered conformation of the cyclobutane ring in the spiro[2.3]hexane core helps to minimize torsional strain. vulcanchem.com Computational studies using Density Functional Theory (DFT) can be employed to predict the molecular geometry and stability of spiro[2.3]hexane derivatives, while conformational analysis can identify hyperconjugative interactions that stabilize the spiro core.
Strain-Release Reactions
The high strain energy of the spiro[2.3]hexane core is a major driving force for various chemical transformations. semanticscholar.org Reactions that involve the cleavage of one of the C-C bonds of the cyclopropane or cyclobutane ring are often energetically favorable.
A common type of strain-release reaction observed in derivatives of spiro[2.3]hexane is ring expansion. For example, Lewis acid-mediated rearrangement of 1-oxaspiro[2.3]hexanes, which are oxygen-containing analogues of spiro[2.3]hexane, readily affords cyclopentanone (B42830) derivatives in excellent yields. rsc.org This transformation is driven by the release of strain from both the cyclopropane and epoxide rings.
In the context of this compound itself, solvolysis of its tosylate derivative could potentially lead to rearranged products through the participation of the cyclopropyl (B3062369) or cyclobutyl ring in stabilizing the intermediate carbocation. The solvolysis of related spiro-alkane tosylates has been shown to result in ring-expanded products. oregonstate.edu For instance, the acetolysis of spiro[3.4]octan-4-yl tosylate leads to a ring-expanded product, highlighting the role of strain in directing the reaction pathway. nih.gov Similarly, palladium-catalyzed reactions of certain cyclobutanol derivatives can lead to a formal [2+2]-retrocyclization through the cleavage of C-C bonds, driven by the release of ring strain. acs.org
Reactivity of the Spiro[2.3]hexane Skeleton
The inherent strain resulting from the fusion of a three-membered and a four-membered ring at a single carbon atom is the primary driver for the reactivity of the spiro[2.3]hexane framework. This strain energy facilitates reactions that involve the cleavage of one or both rings.
Ring-Opening Reactions
The high ring strain of the spiro[2.3]hexane system makes it susceptible to ring-opening reactions, often promoted by acid catalysts or transition metals. These reactions are thermodynamically driven by the formation of more stable, less strained cyclic or acyclic systems.
Analogous heterocyclic systems, such as 1-oxaspiro[2.3]hexanes, readily undergo Lewis acid-promoted ring expansion to afford cyclopentanone derivatives. nih.gov This transformation is propelled by the release of ring strain and the formation of a stabilized carbocation intermediate upon epoxide opening. nih.gov For the carbocyclic spiro[2.3]hexane skeleton, ring-opening can be initiated by the protonation of the alcohol in this compound, followed by the departure of water to form a carbocation. This intermediate can then undergo cleavage of the cyclopropane or cyclobutane ring.
Furthermore, methylenecyclopropanes, which represent a structural component of the spiro[2.3]hexane system, are known to undergo ring-opening reactions with metal halides to yield homoallylic halides. researchgate.net This reactivity highlights the propensity of the strained three-membered ring within the spiro[2.3]hexane skeleton to open. Nickel-catalyzed reactions using [1.1.1]propellane as a carbene precursor can yield methylenespiro[2.3]hexane products through a process involving the cleavage of the highly strained propellane C-C bonds. nih.govorganic-chemistry.org
Carbocationic Rearrangements within the Spiro[2.3]hexan-4-yl System
The formation of a carbocation at the C4 position of the spiro[2.3]hexane skeleton, the spiro[2.3]hexan-4-yl cation, is a gateway to a variety of complex skeletal rearrangements. This cation is typically generated via the solvolysis of a suitable derivative, such as the corresponding tosylate, or through the acid-catalyzed dehydration of this compound.
The chemistry of this system is dominated by the behavior of cyclopropylcarbinyl cations. It is well-established that cyclopropylcarbinyl, cyclobutyl, and homoallyl cations can interconvert through a non-classical bicyclobutonium ion intermediate. nih.gov Upon formation of the secondary carbocation at C4, several rearrangement pathways are possible to achieve greater stability.
One potential rearrangement involves a 1,2-hydride shift, if a more stable carbocation can be formed. libretexts.org However, more significant rearrangements involving the carbon skeleton are common. The spiro[2.3]hexan-4-yl cation is a specific type of cyclopropylcarbinyl cation. Such cations are known to undergo facile ring-opening to form a more stable, delocalized cation. nih.gov
Studies on the solvolysis of the closely related spiro[2.4]heptan-4-yl tosylate have indicated the involvement of bicyclobutonium ion intermediates. oregonstate.edu Research on the solvolysis of spiro[2.3]hexyl-4 derivatives has further explored these complex rearrangements. acs.org The rearrangement can proceed via two main pathways:
Expansion of the cyclopropane ring: The C-C bond of the cyclopropane ring adjacent to the cationic center can migrate, leading to the expansion of the three-membered ring and the formation of a bicyclo[3.1.0]hexyl cation.
Rearrangement of the cyclobutane ring: The cyclobutyl portion can undergo rearrangement, potentially leading to ring expansion to a cyclopentyl system or other structural isomers. For instance, acid-catalyzed rearrangement of related spiro systems can yield cyclopentanone products, driven by the release of strain energy and stabilization of the forming carbocation. nih.gov
These rearrangements are often stereospecific and can lead to a mixture of products depending on the reaction conditions and the stability of the various cationic intermediates. Nature-inspired catalytic asymmetric rearrangements of cyclopropylcarbinyl cations have been developed, highlighting the ability to control the outcome of these complex transformations. nih.gov
Electrophilic and Nucleophilic Additions to Unsaturated Spiro[2.3]hexanes
The presence of a double bond in the spiro[2.3]hexane skeleton, as in methylenespiro[2.3]hexanes or spiro[2.3]hexenes, allows for a range of addition reactions.
Electrophilic Additions: Unsaturated spiro[2.3]hexanes can undergo electrophilic addition reactions across the double bond. The high ring strain of the system can influence the reactivity of the double bond. For example, dihalocarbenes, acting as electrophiles, have been shown to add across the exocyclic double bond of 3-alkylidene-1,2-diazetidines to generate 4,5-diazaspiro[2.3]hexanes. researchgate.net This demonstrates that the double bond in such spiro systems is accessible for cycloadditions.
A notable example of the high reactivity of unsaturated spiro[2.3]hexanes is the use of spiro[2.3]hex-1-ene in superfast photoclick chemistry. acs.org This strained alkene reacts rapidly with tetrazine derivatives in a bioorthogonal cycloaddition reaction, with kinetics significantly faster than less strained cyclopropenes. acs.org
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Yield | Reference |
| 3-Alkylidene-1,2-diazetidine | Difluorocarbene (from TMSCF₃/NaI) | 4,5-Diazaspiro[2.3]hexane | - | Up to 97% | researchgate.net |
| 3-Alkylidene-1,2-diazetidine | Dichlorocarbene | 4,5-Diazaspiro[2.3]hexane | - | Up to 64% | researchgate.net |
| Spiro[2.3]hex-1-ene | Tetrazine derivative | Cycloaddition adduct | Photoclick conditions | - | acs.org |
Nucleophilic Additions: Nucleophilic additions typically target a carbon atom that has been rendered electrophilic, for example, a carbonyl group in a spiro[2.3]hexanone. While direct examples on unsaturated spiro[2.3]hexane carbocycles are specific, related systems show this reactivity. For instance, nucleophilic additions of carbon-based nucleophiles like cuprates to the related 1,4-dioxaspiro[2.2]pentane ring system have been reported. nih.gov
Stereochemical Aspects of Spiro 2.3 Hexan 4 Ol and Derivatives
Chirality and Stereoisomerism in Spiro[2.3]hexan-4-ol
Spiro compounds can exhibit chirality due to the presence of a spiroatom, which can act as a chiral center even without the typical four different substituents. slideshare.net This phenomenon, known as axial chirality, arises when the two rings connected at the spiro center are perpendicular to each other and appropriately substituted, preventing the molecule from being superimposable on its mirror image. wikipedia.org
In the case of this compound, the structure possesses two distinct sources of chirality:
The Spiro Center: The spiro carbon atom itself is a stereocenter. The two rings (cyclopropane and cyclobutane) are dissimilar and lie in approximately perpendicular planes. This arrangement results in axial chirality. wikipedia.org
The Carbinol Carbon (C-4): The carbon atom bearing the hydroxyl group (C-4) is a conventional chiral center, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, and two different carbon atoms within the cyclobutane (B1203170) ring.
The presence of these two stereogenic centers means that this compound can exist as a total of four possible stereoisomers, which comprise two pairs of enantiomers. The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The stereoisomers are described by specifying the configuration (R or S) at both the spiro carbon and the C-4 carbon.
| Stereoisomer | Configuration at Spiro Center | Configuration at C-4 | Relationship |
|---|---|---|---|
| 1 | R | R | Enantiomers |
| 2 | S | S | |
| 3 | R | S | Enantiomers |
| 4 | S | R |
Stereochemical Control in Synthesis
Achieving control over the stereochemistry during the synthesis of this compound and its derivatives is a significant challenge and a key focus of synthetic efforts. enamine.net The ability to selectively produce one stereoisomer over others is crucial, particularly for applications in medicinal chemistry where biological activity is often stereospecific. sci-hub.se
The primary route to this compound is through the reduction of the prochiral ketone, spiro[2.3]hexan-4-one. guidechem.com The stereochemical outcome of this reduction dictates the configuration of the resulting alcohol.
Enantioselective Synthesis: This approach aims to produce an excess of one enantiomer over the other. This is typically achieved by using chiral catalysts or reagents that can differentiate between the two faces of the carbonyl group in spiro[2.3]hexan-4-one. Catalytic asymmetric reduction using borane (B79455) complexes with chiral ligands, such as those derived from amino alcohols (oxazaborolidines) or spiroborate esters, is a powerful strategy for obtaining optically active secondary alcohols with high enantiomeric excess. capes.gov.brnih.govresearchgate.netnih.gov
Diastereoselective Synthesis: When a substrate already contains a chiral center, as in a substituted spiro[2.3]hexan-4-one derivative, the goal is to control the formation of the new stereocenter at C-4 relative to the existing one. The inherent stereochemistry of the starting material can influence the direction of reagent attack, leading to one diastereomer being formed preferentially. ddugu.ac.in Syntheses of various spirocyclic systems, such as spirooxindoles and spirocyclic ethers, have demonstrated high levels of diastereoselectivity. nih.govnih.gov
The rigid, three-dimensional structure imposed by the spiro-junction is a dominant factor in controlling stereoselectivity. researchgate.net The two rings being held in fixed, perpendicular orientations creates a distinct and sterically hindered molecular landscape.
The cyclopropane (B1198618) ring in this compound acts as a significant steric shield for one face of the cyclobutane ring. During the reduction of spiro[2.3]hexan-4-one, a hydride reagent will preferentially attack the carbonyl group from the less hindered face, opposite to the cyclopropane ring. This facial bias directly translates into the stereochemistry of the newly formed hydroxyl group, leading to a high degree of diastereoselectivity. The predictable nature of this steric hindrance, a direct consequence of the spiro-junction, is a key principle exploited in the stereocontrolled synthesis of these and related spirocyclic compounds. numberanalytics.com
Enantioselective and Diastereoselective Approaches
Conformational Analysis and Stereoselectivity
The cyclobutane ring in spiro[2.3]hexane systems is not planar; it adopts a puckered conformation to relieve ring strain. This puckering introduces another layer of stereochemical complexity. The hydroxyl group at the C-4 position can occupy one of two positions relative to the average plane of the ring: a pseudo-axial position or a pseudo-equatorial position.
The relative stability of these two conformers is determined by a balance of steric interactions.
Pseudo-axial Conformer: The hydroxyl group is oriented roughly perpendicular to the plane of the cyclobutane ring.
Pseudo-equatorial Conformer: The hydroxyl group is oriented more within the plane of the cyclobutane ring.
The energetic preference for one conformation over the other can influence the molecule's reactivity and the stereochemical course of its reactions. For instance, the accessibility of the hydroxyl group for a subsequent reaction can be vastly different in the two conformations. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the geometry and relative stability of such conformers.
The stereoselectivity of reactions involving this compound is thus a product of both its absolute configuration and its conformational preferences. The fixed geometry of the spiro-junction and the puckering of the cyclobutane ring work in concert to direct the approach of reagents, allowing for highly selective transformations. numberanalytics.com
| Conformer | -OH Group Orientation | Relative Stability Factor |
|---|---|---|
| Pseudo-axial | Oriented towards the axis of the cyclobutane ring | Potential steric interaction with the cyclopropane ring |
| Pseudo-equatorial | Oriented away from the axis of the cyclobutane ring | Generally more stable due to reduced steric strain |
Advanced Spectroscopic and Structural Elucidation of Spiro 2.3 Hexan 4 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. acs.org
The ¹H NMR spectrum of spiro[2.3]hexan-4-ol provides information on the number of different types of protons and their neighboring environments. The chemical shifts, splitting patterns (multiplicity), and coupling constants are key parameters derived from the spectrum. mdpi.com Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C2 | 0.5 - 1.0 | 10 - 20 |
| C3 | 1.8 - 2.2 | 30 - 40 |
| C4 | 3.5 - 4.5 | 65 - 75 |
| C5 | 1.5 - 2.0 | 25 - 35 |
| OH | Variable | - |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. mdpi.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.edu For this compound, COSY would show correlations between the protons on the cyclobutane (B1203170) and cyclopropane (B1198618) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. sdsu.edu This is instrumental in assigning the proton and carbon signals to specific atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. mdpi.com This would be critical in determining the relative orientation of the hydroxyl group and the protons on the spirocyclic ring system.
Proton (¹H) and Carbon-13 (¹³C) NMR Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry is a powerful technique for accurately determining the molecular formula of a compound by providing a very precise mass-to-charge ratio (m/z). rsc.orgmdpi.com For this compound, the expected molecular formula is C₆H₁₀O. uni.luchembk.comguidechem.com
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound can be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 2: Predicted HRMS Data for this compound
| Adduct | Calculated m/z |
| [M+H]⁺ | 99.08044 |
| [M+Na]⁺ | 121.06239 |
Note: These values are based on the monoisotopic masses of the elements.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. google.com For a chiral molecule like this compound, X-ray analysis of a single crystal would provide the precise arrangement of atoms in space.
This technique would unambiguously determine the relative and absolute configuration of the chiral centers, particularly the stereochemistry at the C4 position bearing the hydroxyl group. Furthermore, it would reveal the conformation of the cyclobutane and cyclopropane rings and how they are oriented relative to each other in the crystal lattice. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for such detailed structural analysis. mdpi.com
Computational Chemistry and Theoretical Studies of Spiro 2.3 Hexan 4 Ol
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for modeling reaction pathways by calculating the energies of reactants, products, and the transition states that connect them. mdpi.comacs.org A common reaction pathway for an alcohol like Spiro[2.3]hexan-4-ol is dehydration to form an alkene. DFT calculations can elucidate the mechanism of such a reaction, determining whether it proceeds through a concerted or stepwise process and identifying the associated energy barriers. acs.org
Transition state (TS) analysis is crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which dictates the reaction rate.
For the acid-catalyzed dehydration of this compound, two primary pathways can be envisioned, leading to different alkene products. DFT calculations, for instance at the B3LYP/6-31G* level of theory, can be employed to locate the transition state structures for each pathway and compute their respective activation energies. nih.gov
Table 1: Hypothetical DFT-Calculated Energy Profile for Dehydration of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Protonated this compound | 0.0 |
| Pathway A | ||
| TS1 | Transition state for formation of Spiro[2.3]hex-4-ene | +35.5 |
| Product 1 | Spiro[2.3]hex-4-ene + H₂O | -5.2 |
| Pathway B | ||
| TS2 | Transition state for formation of 4-Methylenespiro[2.2]pentane | +42.1 |
| Product 2 | 4-Methylenespiro[2.2]pentane + H₂O | -3.8 |
Note: The data presented in this table is illustrative and based on general principles of alcohol dehydration reactions. The energy values are relative to the protonated alcohol reactant.
The hypothetical data suggests that the formation of Spiro[2.3]hex-4-ene (Pathway A) is kinetically favored due to a lower energy barrier compared to the formation of 4-Methylenespiro[2.2]pentane (Pathway B), which would involve a rearrangement of the cyclobutane (B1203170) ring.
DFT calculations serve to validate proposed reaction mechanisms by comparing computed energy profiles with experimental observations. unive.it The mechanism of alcohol dehydration, for example, can be complex, potentially involving concerted (one-step) or stepwise (multi-step) processes. acs.org By calculating the energies of all intermediates and transition states, the most energetically favorable path can be identified. mdpi.com
In the case of this compound dehydration, DFT could be used to model a stepwise mechanism involving a carbocation intermediate versus a concerted E2-type elimination. The calculated energy barriers for each step would reveal the most probable route. The consistency of these theoretical predictions with experimental product distributions would lend strong support to the validated mechanism.
Transition State Analysis and Energy Barriers
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, polarity, and spectroscopic properties. Computational methods allow for a detailed analysis of electron distribution and orbital interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. masterorganicchemistry.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group due to its lone pair electrons. The LUMO would likely be an antibonding σ* orbital associated with the C-O bond.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.85 | Primarily located on the oxygen lone pairs |
| LUMO | +1.25 | Primarily composed of σ*(C-O) antibonding orbitals |
| HOMO-LUMO Gap | 11.10 | Indicator of chemical stability |
Note: This data is illustrative, calculated hypothetically using a DFT method like B3LYP/6-311G(d,p). physchemres.org
The large energy gap suggests that this compound is a relatively stable molecule, with reactions requiring significant activation, which aligns with the energy barriers discussed previously.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. mdpi.commdpi.com
For this compound, the MEP surface would show a region of strong negative potential (red) around the oxygen atom of the hydroxyl group, confirming it as the primary site for protonation or interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for hydrogen bonding. The spirocyclic carbon framework would show relatively neutral potential (green/yellow). This analysis helps rationalize the initial step of acid-catalyzed reactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Conformational Landscapes and Energy Minimization Studies
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Spirocyclic compounds possess unique conformational constraints due to the fused ring system. sci-hub.seresearchgate.net Conformational analysis aims to identify all stable conformers (energy minima) and the energy barriers for interconversion between them.
For this compound, the primary conformational flexibility arises from the puckering of the cyclobutane ring and the orientation of the hydroxyl group (axial vs. equatorial-like positions relative to the four-membered ring). Energy minimization studies, often performed with molecular mechanics or DFT methods, can calculate the relative energies of these different conformers. The results would likely show that the cyclobutane ring adopts a puckered conformation to relieve ring strain and that there is a preferred orientation for the bulky hydroxyl group to minimize steric interactions. Computational studies on similar spiro[2.3]hexane systems have used such methods to understand their stable three-dimensional structures. nih.gov
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Cyclobutane Ring | OH Group Orientation | Relative Energy (kcal/mol) |
| Conf-1 | Puckered | Equatorial-like | 0.00 |
| Conf-2 | Puckered | Axial-like | +1.5 |
| Conf-3 | Planar (TS) | Equatorial-like | +5.8 |
Note: This data is illustrative. "TS" refers to a transition state for ring inversion.
The hypothetical data indicates that the conformer with a puckered cyclobutane ring and an equatorial-like hydroxyl group (Conf-1) is the most stable. The planar conformation of the cyclobutane ring represents a transition state for ring inversion, highlighting its energetic unfavorability.
Quantum Chemical Calculations of Ring Strain
The unique architecture of this compound, featuring a cyclopropane (B1198618) ring fused via a single carbon atom to a cyclobutane ring, results in significant inherent ring strain. This strain is a critical determinant of the molecule's geometry, stability, and chemical reactivity. While direct computational studies on this compound are not extensively documented in the literature, a thorough understanding of its strain properties can be derived from theoretical analyses of the parent hydrocarbon, spiro[2.3]hexane, and the established effects of substituents on small carbocyclic rings.
Quantum chemical calculations, particularly using high-level ab initio and density functional theory (DFT) methods, are powerful tools for quantifying the strain energy in such systems. Strain energy is typically determined by comparing the calculated heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue using isodesmic or homodesmotic reactions.
Detailed Research Findings
Computational studies on small spiroalkanes reveal that the total strain energy is often close to the sum of the strain energies of the individual constituent rings. mdpi.com For spiro[2.3]hexane, the primary contributors to its substantial strain are the angle strain from the compressed C-C-C bond angles in the three- and four-membered rings, and the torsional strain arising from eclipsing interactions of hydrogen atoms.
A 2020 study by Rablen, utilizing high-level computational group equivalents, calculated the strain energy for a series of hydrocarbons. mdpi.com The findings for spiro[2.3]hexane and its constituent cycloalkanes are particularly illuminating. The study demonstrates a near additivity of ring strain in the spiro[2.3]hexane system. mdpi.com The calculated strain energy for spiro[2.3]hexane is 54.9 kcal/mol. mdpi.com This value is remarkably close to the sum of the experimentally and computationally accepted strain energies of cyclopropane and cyclobutane. mdpi.commasterorganicchemistry.com
The table below summarizes the relevant calculated strain energies.
| Compound | Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 - 28.1 masterorganicchemistry.comuu.nl |
| Cyclobutane | 26.3 - 26.9 masterorganicchemistry.com |
| Spiro[2.3]hexane | 54.9 mdpi.com |
| Sum of Cyclopropane and Cyclobutane Strain | ~53.8 - 55.0 |
This interactive data table is based on computational data from cited research. mdpi.commasterorganicchemistry.comuu.nl
The data underscores that the spiro-fusion in spiro[2.3]hexane does not introduce a significant amount of additional strain beyond what is inherent in the individual rings. mdpi.com This is in contrast to some other spirocyclic systems, like spiropentane, where the strain energy is notably higher than the sum of its two cyclopropane rings due to the severe geometric constraints on the central spiro-atom. mdpi.com In spiro[2.3]hexane, the larger cyclobutane ring allows for a more relaxed geometry at the spiro-junction compared to spiropentane. acs.org
The distribution of this strain is not uniform. The cyclopropane ring accounts for a slightly larger portion of the strain due to its highly acute internal bond angles of 60°. The cyclobutane ring, while less strained than cyclopropane, still possesses considerable strain due to its deviation from the ideal tetrahedral angle and the presence of torsional strain, which it alleviates partially through puckering.
Spiro 2.3 Hexan 4 Ol As a Versatile Synthon and Scaffold in Organic Synthesis
Application as a Building Block in Complex Molecule Construction
Spiro[2.3]hexan-4-ol serves as a fundamental building block in the synthesis of more intricate molecular architectures. smolecule.comcymitquimica.com The inherent strain and defined stereochemistry of the spiro[2.3]hexane core make it an attractive starting point for introducing structural complexity. The hydroxyl group of this compound provides a reactive handle for a variety of chemical transformations, such as oxidation to the corresponding ketone or dehydration to an alkene, allowing for further functionalization. cymitquimica.com
Recent synthetic protocols have demonstrated the utility of the spiro[2.3]hexane framework in constructing larger, functionalized spirocyclic systems. For instance, a general and environmentally friendly method for synthesizing functionalized spiro[2.3]hexanes has been developed using visible-light irradiation, which avoids the need for harmful reagents. rsc.org This photoinduced approach allows for the construction of the spirocyclic scaffold from alkenes with low reactivity under mild conditions. rsc.org
The application of spiro[2.3]hexane derivatives extends to the synthesis of complex natural product analogs and pharmaceutically relevant compounds. The rigid scaffold allows for the precise positioning of substituents, which is a critical aspect in the design of biologically active molecules. rsc.org
Spiro[2.3]hexane Scaffold in Constrained Systems
The rigid nature of the spiro[2.3]hexane scaffold is a key feature that is exploited in the design of conformationally constrained molecules. This rigidity is a direct consequence of the fused cyclopropane (B1198618) and cyclobutane (B1203170) rings.
The spiro[2.3]hexane framework provides a rigid core upon which functional groups can be placed with well-defined spatial orientations. rsc.org This is particularly valuable in medicinal chemistry, where the three-dimensional arrangement of atoms is crucial for molecular recognition and biological activity. By incorporating the spiro[2.3]hexane moiety, chemists can create molecules with reduced conformational flexibility, which can lead to increased potency and selectivity for a biological target. For example, spiro[2.3]hexane amino acids have been synthesized as conformationally rigid analogs of γ-aminobutyric acid (GABA), a key neurotransmitter. google.comresearchgate.net The fixed conformations of these analogs may allow for optimal binding to GABA biological targets. google.com
The synthesis of monoprotected diamines derived from 1,5-disubstituted spiro[2.3]hexane scaffolds has been achieved, yielding single diastereomers. sci-hub.seresearchgate.net X-ray diffraction studies of these compounds have provided valuable structural information, aiding in the design of peptidomimetics with specific secondary structures like β-turns and sheet-like conformations. researchgate.net
The spiro[2.3]hexane core is recognized as an sp³-rich, non-classical bioisostere for flat aromatic rings. rsc.orgvulcanchem.com In drug design, replacing aromatic rings with three-dimensional scaffolds like spiro[2.3]hexane can lead to improved physicochemical properties, such as increased solubility and metabolic stability. vulcanchem.com This strategy, often referred to as "escaping from flatland," is a current trend in medicinal chemistry aimed at creating more drug-like molecules. rsc.org
The 4-azaspiro[2.3]hexane motif, a heterocyclic analog of the spiro[2.3]hexane scaffold, has been investigated as a bioisosteric replacement for piperidine, a common ring system in small molecule drugs. rsc.orgacs.orgacs.org Studies have shown that this replacement can alter the basicity and lipophilicity of the parent compound. rsc.org The structural similarity of 1,4-disubstituted 4-azaspiro[2.3]hexane to trans-1,4-disubstituted cyclohexanes and piperidines further highlights its potential in bioisosteric replacement strategies. rsc.org
| Original Moiety | Spiro[2.3]hexane-based Bioisostere | Potential Advantages |
| Phenyl ring | Spiro[2.3]hexane | Improved solubility, metabolic stability, and three-dimensional diversity |
| Piperidine | 4-Azaspiro[2.3]hexane | Altered basicity and lipophilicity, novel exit vectors for substituents |
| Cyclohexane | Spiro[2.3]hexane | Increased rigidity and defined conformational preference |
Design of Conformationally Defined Molecules
Synthetic Utility in Generating Diverse Chemical Libraries
The spiro[2.3]hexane scaffold is a valuable core structure for the generation of diverse chemical libraries for high-throughput screening in drug discovery. molport.com The ability to functionalize the spiro[2.3]hexane core at various positions allows for the creation of a large number of structurally related compounds.
Commercially available spiro[2.3]hexane building blocks, such as spiro[2.3]hexane-1-carboxylic acid and spiro[2.3]hexan-5-ol, provide convenient starting points for library synthesis. molport.com These can be utilized in various compound libraries, including amino acid libraries, fragment-based libraries, and diversity-oriented synthesis libraries. molport.com The unique three-dimensional shape of the spiro[2.3]hexane scaffold ensures that these libraries explore a distinct region of chemical space compared to libraries based on more traditional, flatter scaffolds.
Synthesis of Spiro[2.3]hexane-Derived Alpha-Amino Acids
The synthesis of novel, non-natural amino acids is a significant area of research in organic and medicinal chemistry. Spiro[2.3]hexane-derived α-amino acids are of particular interest due to their conformational rigidity, which can be used to control the secondary structure of peptides and to act as probes for studying enzyme-ligand interactions. researchgate.netenamine.net
Future Directions and Emerging Research Avenues for Spiro 2.3 Hexan 4 Ol Research
Development of Green and Sustainable Synthetic Routes
The increasing emphasis on environmentally benign chemical processes is driving the development of green and sustainable synthetic routes for spiro[2.3]hexan-4-ol and its derivatives. A significant advancement in this area is the use of photochemical methods. For instance, a general green protocol for the synthesis of functionalized spiro[2.3]hexane has been described that avoids the use of harmful and toxic reagents. rsc.org This approach utilizes visible-light irradiation to construct the spirocyclic scaffold from alkenes with low reactivity, offering advantages such as mild reaction conditions, good functional-group tolerance, and operational simplicity. rsc.org
Another sustainable strategy involves the use of water as a solvent. Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Research has shown that on-water synthesis can dramatically increase the efficiency of certain reactions, including cyclopropanation, leading to high yields under environmentally friendly conditions. researchgate.net The application of such methods to the synthesis of this compound could significantly reduce the environmental impact of its production.
Furthermore, the use of economical and effective catalysts, such as Keggin heteropolyacids, in multicomponent reactions represents another promising green approach. researchgate.net These catalysts can facilitate the synthesis of complex spiro compounds in high yields under mild, solvent-free conditions, highlighting their potential for broader applications in synthetic organic chemistry. researchgate.net
| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |
| Photochemical Synthesis | Utilizes visible-light irradiation, avoids toxic reagents. rsc.org | Mild conditions, high functional group tolerance, operational simplicity. rsc.org |
| On-Water Synthesis | Employs water as a solvent. researchgate.net | Environmentally friendly, potentially increased reaction efficiency and yields. researchgate.net |
| Heteropolyacid Catalysis | Uses economical and effective catalysts in multicomponent reactions. researchgate.net | High yields, mild and solvent-free conditions, cost-effective. researchgate.net |
Exploration of Novel Reactivity and Rearrangements
The strained nature of the spiro[2.3]hexane framework imparts unique reactivity, opening avenues for the exploration of novel chemical transformations and rearrangements. The presence of both a cyclopropane (B1198618) and a cyclobutane (B1203170) ring suggests that ring-opening and ring-expansion reactions could lead to a diverse array of new molecular scaffolds.
For example, the study of rearrangements of organic peroxides, such as the Baeyer-Villiger oxidation, could be applied to spiro[2.3]hexan-4-one, the oxidized precursor to this compound, to generate novel lactones. beilstein-journals.org Similarly, understanding the mechanisms of cascade reactions, as seen in the formation of spiro isoxazoline-dihydrofurane compounds, could inspire new synthetic strategies involving this compound. mdpi.com These cascade reactions, often involving in situ formation of reactive intermediates followed by a series of intramolecular transformations, can rapidly build molecular complexity from simple starting materials. mdpi.com
The investigation of sigmatropic rearrangements, such as the rsc.orgethz.ch-sigmatropic rearrangement of allylic sulfides and selenides, also presents an exciting research direction. chemrxiv.org Applying such rearrangements to derivatives of this compound could provide access to previously inaccessible and structurally complex molecules.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool in modern organic chemistry. These methods can provide deep insights into reaction mechanisms, predict the feasibility of new reactions, and guide the design of novel synthetic routes.
For the study of this compound, computational modeling can be employed to:
Predict Reaction Outcomes: By calculating the energies of reactants, transition states, and products, DFT can help predict the most likely outcome of a reaction and identify potential side products. researchgate.net
Elucidate Reaction Mechanisms: Computational studies can map out the entire reaction pathway, providing a detailed understanding of the steps involved and the nature of key intermediates. researchgate.net This is particularly valuable for understanding complex rearrangements.
Design Novel Catalysts: Modeling can aid in the design of new and more efficient catalysts for the synthesis and functionalization of this compound by predicting their activity and selectivity.
The integration of computational chemistry with experimental work is expected to accelerate the discovery of new reactions and the development of more efficient synthetic strategies for this unique spirocycle.
Expanding the Synthetic Scope and Functionalization of this compound
A primary focus of future research will be to expand the synthetic scope of this compound and to develop new methods for its functionalization. This will enable the creation of a wider range of derivatives with potentially interesting biological or material properties.
Recent work has demonstrated the synthesis of spiro[2.3]hexane-derived α-amino acids, highlighting the potential to incorporate this spirocyclic motif into peptides and other biologically relevant molecules. researchgate.net Further exploration in this area could involve the development of methods to introduce a variety of functional groups at different positions on the spiro[2.3]hexane skeleton.
Q & A
Q. What gaps exist in the current literature on spirocyclic compounds, and how can this compound address them?
- Methodological Answer : Conduct systematic reviews using Google Scholar’s "Cited By" feature to identify understudied applications (e.g., asymmetric catalysis or supramolecular chemistry). Formulate hypotheses around the compound’s strain energy or conformational flexibility, leveraging computational predictions to guide experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
